molecular formula C6H10N2O3 B015532 N-Nitrosopipecolic acid CAS No. 4515-18-8

N-Nitrosopipecolic acid

Cat. No. B015532
CAS RN: 4515-18-8
M. Wt: 158.16 g/mol
InChI Key: DSGKTUVITPQPRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-nitrosopipecolic acid, as well as other nitrosamino acids like sarcosine and proline, is achieved under conditions mimicking those in the mammalian stomach, yielding high products. These compounds can undergo decarboxylation in the presence of dilute alkali to produce nitrosamines, highlighting the chemical reactivity and potential formation pathways of N-nitrosopipecolic acid within biological systems (Lijinsky, Keefer, & Loo, 1970).

Molecular Structure Analysis

The molecular structure of N-nitrosopipecolic acid is characterized by NMR spectral properties, which indicate a preferred crystallization conformation where the carbon atom bearing the carboxyl group is syn to the nitroso O atom. This conformational preference is crucial for understanding the chemical behavior and reactivity of N-nitrosopipecolic acid (Lijinsky, Keefer, & Loo, 1970).

Chemical Reactions and Properties

N-Nitrosopipecolic acid participates in various chemical reactions, including photoaddition reactions with alkynes under visible-light irradiation, leading to the formation of novel compounds such as tetrahydroimidazo[1,2-a]pyridine 1-oxides. This showcases the compound's reactivity and the potential for synthesizing new molecules with unique structures and properties (Patil, Lee, Kim, & Oh, 2022).

Physical Properties Analysis

The study of N-nitrosopipecolic acid's physical properties, including its solubility, melting point, and other phase behavior characteristics, is crucial for understanding its stability and behavior under different conditions. However, specific studies focusing on the detailed physical properties of N-nitrosopipecolic acid were not identified in the provided literature.

Chemical Properties Analysis

N-Nitrosopipecolic acid's chemical properties, such as its reactivity towards other compounds, potential for forming adducts, and stability under various chemical conditions, are important for assessing its role in chemical and biological systems. The compound's involvement in the formation of N-nitrosamines under conditions mimicking the mammalian stomach indicates its potential chemical reactivity and implications for health (Lijinsky, Keefer, & Loo, 1970).

Scientific Research Applications

  • Therapeutic Potential for Age-Related Diseases : Nitric oxide and nitroxyl compounds, which include N-Nitrosopipecolic acid, show promise as therapeutic agents for age-related diseases like cancer and neurodegenerative diseases. This is due to their role in managing oxidative stress, which plays a key role in the pathogenesis of these diseases (Oliveira et al., 2018).

  • Mutagenicity and Carcinogenicity : Studies have found that nitroso-3-pyrrolidinol, a compound related to N-Nitrosopipecolic acid, is mutagenic in the absence of microsomes. This suggests a role of hydroxylation in the metabolic activation of nitrosopyrrolidine to an ultimate carcinogenic species (Stoltz & Sen, 1977).

  • Relevance to Human Cancer : Nitrosamino acids, which can include N-Nitrosopipecolic acid, have been shown to form in high yield in the mammalian stomach, indicating potential relevance to human cancer (Lijinsky et al., 1970).

  • Food Safety and Preservation : In the context of food safety, the formation of N-nitrosopiperidine, a compound similar to N-Nitrosopipecolic acid, in dry fermented sausages is influenced by the addition of piperidine. Interestingly, ascorbate acts as a N-nitrosamine scavenger during the early production stages of these sausages (Mey et al., 2014).

  • Medical Applications : The weak sedative effect of nitrous oxide, a related compound, at certain concentrations, with subjects remaining cooperative and responsive, has been observed. However, the bispectral index (BIS) remains unchanged, making it a non-specific measure of hypnosis (Rampil et al., 1998).

  • Impact on Nutrition and Metabolism : There is evidence that deficient nutrition increases the inhibitory effect of N-nitrosopiperidine on DNA and RNA synthesis in liver tissue, suggesting that nutrition plays a critical role in how these compounds affect the body (Sharmanov et al., 1984).

  • Environmental Applications : In environmental contexts, the application of biochar in upland rice soil was found to improve moisture retention and reduce nitrous oxide emissions. This is significant for environmental management as it contributes to more efficient use of nitrogen and reduced applied doses (Petter et al., 2016).

  • Biodegradability and Water Safety : N-nitrosamines, which include N-Nitrosopipecolic acid, have been shown to be biodegradable under oxic and anoxic conditions. This ensures their removal to below detection limits in groundwater recharge systems, highlighting their relevance in water safety and environmental health (Drewes et al., 2006).

Safety And Hazards

N-Nitrosopipecolic acid is classified as having acute toxicity when ingested . In case of inhalation, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with the skin, it should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water, but vomiting should not be induced .

Future Directions

N-Nitrosamines, including N-Nitrosopipecolic acid, have drawn increased attention after several popular medications were discovered to contain unacceptable levels of nitrosamines, resulting in recalls and new regulatory guidance . Understanding the chemistry of N-nitrosamines will be key to addressing these challenges .

properties

IUPAC Name

1-nitrosopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N2O3/c9-6(10)5-3-1-2-4-8(5)7-11/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGKTUVITPQPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021058
Record name Nitrosopipecolic acid
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Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Nitrosopipecolic acid

CAS RN

4515-18-8, 30310-81-7
Record name N-Nitrosopipecolic acid
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Record name N-Nitrosopipecolic acid
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Record name 2-Piperidinecarboxylic acid, 1-nitroso-
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Record name Nitrosopipecolic acid
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Record name 1-nitrosopiperidine-2-carboxylic acid
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Record name N-NITROSOPIPECOLIC ACID
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Synthesis routes and methods

Procedure details

Conc. HCl (1.96 mL) and NaNO2 (2.2 g) were added to the H2O (21 mL) solution of DL-pipecolic acid (3.04 g) under a nitrogen atmosphere at 0° C. and stirred for 1 h. The solution was extracted with CH2Cl2 and organic layer was washed with brine. The mixture was dried over Na2SO4 and concentrated under reduced pressure to afford crude (2RS)-1-nitrosopiperidine-2-carboxylic acid as pale yellow crystals.
Name
Quantity
1.96 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
JE Saavedra - The Journal of Organic Chemistry, 1979 - ACS Publications
a-Acetoxy-N-nitrosopyrrolidine (3), a-acetoxy-TV-nitrosopiperidine (7), and N-(a-acetoxymethylene)-N-methylnitrosamine (15), model compounds important in the study of nitrosamine …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
M Siddiqi, AR Tricker, R Preussmann - Cancer letters, 1988 - Elsevier
… NNitrosodimethylamine (NDMAl,N-nitrosoproline (NPRO), N-nitrosothiazolidine4-carboxylic acid (NTCAl and N-nitrosopipecolic acid (NPIC) were the main products in different foods. …
JK Baker, CY Ma - Journal of agricultural and food chemistry, 1978 - ACS Publications
… 97.5-98 C) and N-nitrosopipecolic acid (mp 92-93 C, lit. 91-92 C) were prepared through the nitrosation of L-proline and racemic pipecolic acid with sodium nitrite (Lijinsky et al., 1970). …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
RC Massey, C Crews, DJ McWeeny - Journal of Chromatography A, 1982 - Elsevier
… with 1 1 of 10 y0 acetic acid in acetone_ The mobile phase was linearly prorammed from 98: l: l to 59: lO: l hesane-ethanol-acetic acid o\er 20 mm at 9, ml/min_ N-Nitrosopipecolic acid …
H Ohshima, M Friesen, H Bartsch - Cancer letters, 1989 - Elsevier
… A 15-ml aliquot of the sample, to which N-nitrosopipecolic acid (1.5 pg or 15 pg, depending on the dose of NGCI and NGCO) had been added as an internal standard, was extracted …
B Liberek, J Ciarkowski, K Plucińska, K Stachowiak - Tetrahedron Letters, 1976 - Elsevier
… * on the basis of CD spectra of H-nitroso_uroline and N-nitrosopipecolic acid, and in 1976, Ringdahl and Dahlbom4, on the basis of CD data of X-nitroso-2-methylpyrrol.idinne …
M Miwa, M Tsuda, Y Kurashima, H Hara… - Biochemical and …, 1989 - Elsevier
Thioproline (Thiazolidine-4-carboxylic acid) and proline were nitrosated by stimulated mouse macrophages in vitro . A macrophage cell line (J774.1, 1.0 × 10 6 /well, 1 ml) was …
K Cope, H Seifried, R Seifried, J Milner… - Analytical …, 2009 - ncbi.nlm.nih.gov
… NPRO was quantified by isotope dilution gas chromatography-mass spectrometry using 13 C 5 NPRO and N-nitrosopipecolic acid (NPIC) as internal standards. This method was used …
G Kumar, JH Boyer - Heterocycles, 1990 - hero.epa.gov
… N-Nitro- and N-nitrosopipecolic acid 1 and 6 were converted to 1-nitro- and 1-nitroso-2-aminopiperidine. The amines were isolated as methyl carbamate derivatives 4 and 11. © 1990. …
Number of citations: 2 hero.epa.gov
G Kumar, JH Boyer - 1990 - hero.epa.gov
… The conversions of N-nitro- and N-nitrosopipecolic acid gave the carbamate derivatives of 1-nitro-and 1-nitroso-2-aminopiperidine. Previously two alpha-aminonitrasamines, isolated as …
Number of citations: 0 hero.epa.gov

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